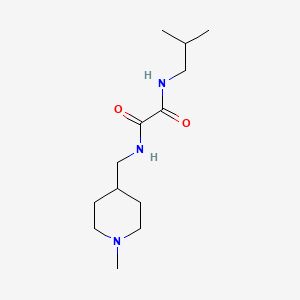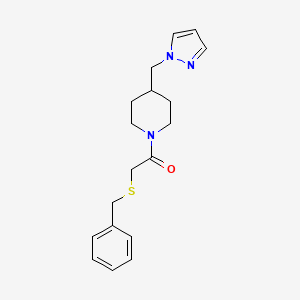
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole, piperidine, and benzylthio groups have been synthesized and characterized, suggesting a potential interest in the pharmacological or material science fields.
Synthesis Analysis
The synthesis of related compounds involves the use of piperidine and pyrazole moieties. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a piperazine derivative in the presence of nucleophiles, which could be related to the synthesis of the compound . Another synthesis approach for pyrazoline derivatives is reported, which could provide insights into the synthetic routes that might be applicable to the target compound . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies . The geometrical parameters obtained from these studies are crucial for understanding the three-dimensional conformation of the molecules, which in turn affects their reactivity and interaction with biological targets. The presence of a pyrazole ring in the compound suggests a potential for varied electronic effects due to the nitrogen atoms, which could influence the overall molecular stability and reactivity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the electrochemical oxidation of a piperazine derivative leads to a Michael addition reaction with 2-SH-benzazoles . Additionally, the reactivity of the carbonyl group in pyrazoline derivatives has been highlighted, with the fluorine atom and ethanone group playing crucial roles in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . These findings could be extrapolated to predict the reactivity of the compound , particularly in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been investigated. For instance, the HOMO and LUMO analysis of a pyrazoline derivative indicates charge transfer within the molecule, and the first hyperpolarizability suggests a role in nonlinear optics . The crystal packing and intermolecular interactions of a pyrazoline compound have been analyzed using Hirshfeld surface analysis, which could be relevant for understanding the solid-state properties of "this compound" .
科学的研究の応用
Synthesis and Chemical Characterization
The synthesis and chemical characterization of heterocyclic compounds, including those similar to the specified compound, have been extensively studied. For example, compounds have been synthesized that involve reactions with phenyl isothiocyanate, leading to derivatives with potential biological activities (Attaby et al., 2006). These synthetic routes often explore different reactants to yield a variety of heterocyclic derivatives with potential applications in medicinal chemistry.
Molecular Interactions and Antagonist Activity
Research into similar compounds has detailed their molecular interactions with biological receptors, such as the CB1 cannabinoid receptor (Shim et al., 2002). These studies provide insights into the conformational analyses and pharmacophore models, contributing to the understanding of how such compounds can serve as potent antagonists for specific receptors, highlighting their potential in drug design and therapeutic applications.
Electrochemical Synthesis and Applications
Electrochemical synthesis techniques have been applied to similar compounds, demonstrating innovative methods for generating new derivatives with potential biological or material science applications (Amani & Nematollahi, 2012). These studies underscore the versatility of electrochemical approaches in synthesizing complex organic compounds, which could be applied in various fields, including the development of new materials or pharmaceuticals.
Antimicrobial Activity
Compounds bearing resemblance in structural features have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects against various microorganisms (Desai et al., 2017). This line of research highlights the potential of such compounds in contributing to the development of new antimicrobial agents, addressing the increasing need for novel therapeutics against resistant pathogens.
特性
IUPAC Name |
2-benzylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(15-23-14-17-5-2-1-3-6-17)20-11-7-16(8-12-20)13-21-10-4-9-19-21/h1-6,9-10,16H,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPLFOGNPSBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

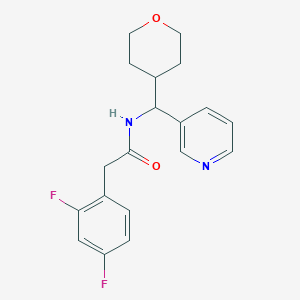
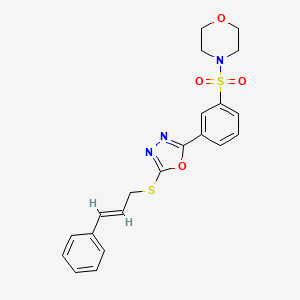
![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)
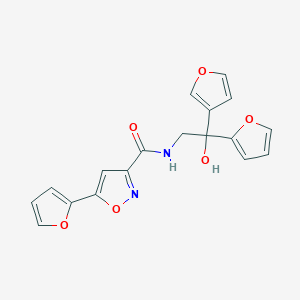

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)
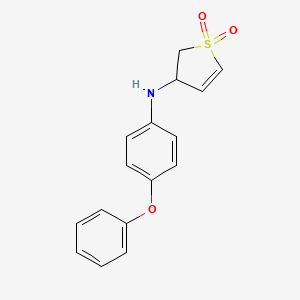
![N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)
